molecular formula C6ClF11 B3041518 6-Chloroperfluorohex-1-ene CAS No. 31001-56-6

6-Chloroperfluorohex-1-ene

Cat. No.: B3041518
CAS No.: 31001-56-6
M. Wt: 316.5 g/mol
InChI Key: IXVAHJDLGHPNSM-UHFFFAOYSA-N
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Description

Significance of Perfluorinated Alkenes in Advanced Chemical Research

Perfluorinated alkenes are a class of organofluorine compounds characterized by a carbon-carbon double bond where all hydrogen atoms have been replaced by fluorine atoms. numberanalytics.com This substitution imparts a unique set of properties, including high thermal stability, chemical inertness, and low dielectric constants, making them valuable in a wide range of applications. numberanalytics.com In organofluorine chemistry, perfluoroalkenes are considered crucial building blocks for the synthesis of more complex fluorinated molecules. numberanalytics.com Their reactivity, often governed by the electron-withdrawing nature of the fluorine atoms, allows for a diverse range of chemical transformations. These compounds are integral to the creation of fluoropolymers, fluoroelastomers, and other advanced materials with exceptional properties. numberanalytics.com Furthermore, the introduction of fluorine into organic molecules can dramatically alter their biological activity, making perfluoroalkenes and their derivatives attractive targets in the development of new pharmaceuticals and agrochemicals. numberanalytics.com

Distinctive Characteristics of 6-Chloroperfluorohex-1-ene as a Research Target

This compound, with the chemical formula C6ClF11, is a liquid at room temperature with a boiling point of 80°C at 76 mmHg. numberanalytics.com What sets this molecule apart as a specific research target are its two distinct reactive sites: the terminal double bond and the chlorine atom at the opposing end of the carbon chain. The perfluoroalkene moiety is susceptible to nucleophilic attack, a characteristic feature of electron-deficient alkenes. nih.gov This allows for the introduction of a wide variety of functional groups at the 1- and 2-positions.

Simultaneously, the carbon-chlorine bond at the 6-position offers a handle for a different set of chemical transformations. The C-Cl bond is weaker than the C-F bonds that saturate the rest of the carbon chain, making it a site for selective reactions such as nucleophilic substitution or the formation of organometallic reagents. chemguide.co.uk This dual reactivity makes this compound a bifunctional monomer, enabling the synthesis of complex macromolecular structures and polymers with tailored properties. The perfluorinated backbone provides the inherent stability and unique physicochemical properties associated with fluorocarbons, while the terminal functional groups allow for further chemical modification and polymerization.

Current Research Gaps and Future Directions for this compound

While the potential of this compound is evident from its structure, specific research on this compound remains somewhat nascent. A significant research gap exists in the full exploration of its reaction chemistry. Detailed studies on the selective functionalization of either the double bond or the C-Cl bond in the presence of the other reactive site are needed to fully unlock its synthetic potential.

Future research is likely to focus on several key areas. The development of novel polymerization methods utilizing this compound as a monomer could lead to the creation of new fluoropolymers with advanced properties, such as improved processability or specific surface characteristics. Another promising direction is its use in the synthesis of telechelic polymers, which are macromolecules with functional groups at both ends of the polymer chain. These are valuable precursors for the production of block copolymers and other complex architectures.

Furthermore, the unique electronic properties of perfluorinated compounds suggest that derivatives of this compound could find applications in materials science, for example, in the development of new liquid crystals, dielectric fluids, or functional coatings. numberanalytics.comnumberanalytics.com As the demand for advanced materials with tailored properties continues to grow, the systematic investigation of versatile building blocks like this compound will be crucial.

Interactive Data Tables

Below are illustrative data tables for this compound based on its known properties and data from analogous compounds.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC6ClF11 yorku.ca
Molecular Weight316.5 g/mol yorku.ca
Boiling Point80 °C (@ 76 mmHg) numberanalytics.com
Physical StateLiquid numberanalytics.com

Illustrative Spectroscopic Data (Based on Analogy)

SpectroscopyCharacteristic Features
¹⁹F NMR Multiple complex multiplets are expected in the range of -80 to -180 ppm, characteristic of fluorine atoms in a perfluorinated chain and adjacent to a double bond and a chlorine atom.
¹³C NMR Resonances for the sp² carbons of the double bond are anticipated between 140-160 ppm, with significant splitting due to C-F coupling. The sp³ carbons of the perfluorinated chain will appear further upfield, also with complex splitting patterns.
Mass Spec (EI) The molecular ion peak (M+) would be observed at m/z 316, with a characteristic isotopic pattern for one chlorine atom. Fragmentation would likely involve the loss of Cl, CF3, and other perfluoroalkyl fragments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1,1,2,3,3,4,4,5,5,6,6-undecafluorohex-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6ClF11/c7-6(17,18)5(15,16)4(13,14)3(11,12)1(8)2(9)10
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVAHJDLGHPNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6ClF11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 6 Chloroperfluorohex 1 Ene

Established Synthetic Pathways to 6-Chloroperfluorohex-1-ene and its Analogs

Established synthetic routes for perfluorinated and polyfluorinated alkenes rely on foundational reactions that manipulate the unique electronic properties of fluorinated carbon chains.

Nucleophilic Additions to Perfluoroolefins as Precursors

Perfluoroolefins, characterized by their electron-deficient double bonds, are highly susceptible to attack by nucleophiles. This reactivity forms the basis of a key synthetic approach. The strong electron-withdrawing effect of fluorine atoms polarizes the carbon-carbon double bond, making it electrophilic.

The general mechanism involves the addition of a nucleophile to the perfluorinated alkene, leading to a stable fluorinated carbanion intermediate. This intermediate can then be quenched or undergo further reaction. In the context of conjugated systems like perfluoro-1,3-butadiene, nucleophilic addition can occur in a 1,2- or 1,4-fashion. youtube.comopenstax.org The regioselectivity of the attack is influenced by both electronic and steric factors, as well as reaction conditions such as temperature. youtube.com For instance, the reaction of 3-phenylsulfonyl-2-trifluoromethyl-1,3-butadiene with various nucleophiles, including amines, alcohols, and thiols, proceeds regioselectively, with the nucleophile adding to the double bond activated by the phenylsulfonyl group. researchgate.net

Synthesis of a precursor to this compound could be envisioned starting from a C6 perfluorinated diene. Nucleophilic attack by a chloride ion (from a source like NaCl or LiCl) would generate a perfluoroalkenyl carbanion, which could then be stabilized by protonation or another electrophilic quench to yield the final product or a derivative. The synthesis of perfluoro-1,3-butadiene itself can be achieved by the dechlorination of 1,2,3,4-tetrachloro-hexafluorobutane using zinc powder. google.com

Direct Fluorination and Electrochemical Fluorination Techniques

Direct fluorination and electrochemical fluorination (ECF) represent robust methods for the exhaustive fluorination of organic compounds. rsc.orgorganic-chemistry.org

Direct Fluorination involves the reaction of a hydrocarbon or partially chlorinated hydrocarbon substrate with elemental fluorine (F₂), often diluted with an inert gas to moderate its high reactivity. organic-chemistry.org This technique is highly exothermic and can be non-selective, but modern methods using flow reactors and precise temperature control have improved its utility. researchgate.net This method is most efficient for converting carbon-hydrogen bonds to carbon-fluorine bonds. researchgate.net For example, liquid-phase direct fluorination has been used to synthesize perfluorinated polyethers (PFPEs). rsc.org

Electrochemical Fluorination (ECF) , also known as electrofluorination, uses an electric current to produce fluorinated compounds in an anhydrous hydrogen fluoride (B91410) (HF) medium. chinesechemsoc.org This method avoids the direct use of hazardous fluorine gas. fluorine1.ru There are two primary commercialized ECF processes: chinesechemsoc.org

Simons Process: This involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride. chinesechemsoc.org The process typically operates at a cell potential of 5–6 V with a nickel anode. It is widely used for producing perfluorinated amines, ethers, and acyl fluorides. chinesechemsoc.org

Phillips Petroleum Process (CAVE): This process is suited for volatile hydrocarbons and chlorohydrocarbons and uses porous graphite (B72142) anodes in molten potassium fluoride-hydrogen fluoride (KHF₂). chinesechemsoc.org

These techniques are generally used for perfluorination, meaning they replace all hydrogen atoms with fluorine. To synthesize this compound, one would need to start with a chlorinated C6 hydrocarbon precursor, where the chlorine atom remains intact during the fluorination process.

TechniqueFluorine SourceTypical SubstratesKey AdvantagesKey Disadvantages
Direct FluorinationElemental Fluorine (F₂)Hydrocarbons, PolymersMost direct C-H to C-F conversion. researchgate.netHigh reactivity, potential for non-selectivity and C-C bond cleavage, hazardous F₂ gas. researchgate.net
Electrochemical Fluorination (Simons Process)Hydrogen Fluoride (HF)Amines, Ethers, Carboxylic AcidsAvoids direct handling of F₂ gas, applicable to various functional groups. chinesechemsoc.orgRequires anhydrous HF, can result in low yields and fragmentation. chinesechemsoc.org
Electrochemical Fluorination (Phillips Process)Potassium Fluoride in HF (KHF₂)Volatile Hydrocarbons, ChlorohydrocarbonsEffective for gaseous substrates. chinesechemsoc.orgHigh temperatures, corrosive medium.

Synthesis via Perfluorinated Carbocations

The generation of perfluorinated carbocations provides another synthetic route. Despite the powerful electron-withdrawing nature of fluorine, an adjacent cationic center can be stabilized by p,π-conjugation from fluorine's lone-pair electrons. rsc.orgfluorine1.ru The stability of fluorinated carbocations has been studied, indicating that α-fluorine substitution can be stabilizing. rsc.org

Perfluorinated carbocations can be generated by abstracting a fluoride ion from a perfluorinated alkane using a potent Lewis acid, such as antimony pentafluoride (SbF₅). fluorine1.runih.gov For instance, perfluorinated arenium ions have been created by reacting perfluoroarenes with SbF₅. fluorine1.rufluorine1.ru

A plausible synthesis for this compound via this method would involve:

Generation of a perfluorohexenyl or perfluorohexyl cation from a suitable precursor (e.g., perfluorohexane (B1679568) or another perfluorohexene isomer) using SbF₅.

The resulting highly electrophilic carbocation could then react with a chloride source.

Subsequent elimination or rearrangement could lead to the desired this compound product.

Emerging Synthetic Techniques for Fluoroalkylated Alkenes

Modern synthetic organic chemistry has introduced more sophisticated and selective methods for creating fluorinated molecules, moving beyond exhaustive fluorination to targeted installation of fluoroalkyl groups.

Fluoroalkyl Radical Substitution Reactions

Radical reactions offer a powerful and versatile approach for forming C-C bonds and introducing fluoroalkyl groups under mild conditions. cas.cn A prominent method in this category is the Atom-Transfer Radical Addition (ATRA) of perfluoroalkyl iodides to alkenes. chinesechemsoc.org

The general mechanism for the ATRA reaction proceeds as follows: arkat-usa.org

Initiation: A perfluoroalkyl radical (Rf•) is generated from a perfluoroalkyl iodide (RfI). This can be initiated thermally (e.g., with ACCN), photochemically, or with a metal catalyst (e.g., Cu, Pd). arkat-usa.orgconicet.gov.ar

Propagation: The Rf• radical adds to the double bond of an alkene. The resulting alkyl radical then abstracts an iodine atom from another molecule of RfI, yielding the iodo-perfluoroalkylated product and regenerating the Rf• radical to continue the chain reaction. arkat-usa.orgthieme-connect.com

This strategy could be applied to synthesize a precursor for this compound by adding a shorter perfluoroalkyl iodide radical to a suitable chlorinated alkene. Subsequent elimination of HI would generate the target alkene. Recently, electrochemical methods using fluoroalkyl sulfones as radical precursors have also been developed. cas.cn

Transition-Metal Mediated Coupling Reactions

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and these methods are applicable to the construction of fluoroalkylated alkenes. cas.cn Cross-coupling reactions, primarily using palladium catalysts, enable the precise formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

These reactions typically couple an organometallic reagent with an organic halide or triflate. For the synthesis of a molecule like this compound, one could envision coupling a smaller vinyl halide with a perfluoroalkyl organometallic reagent, or vice versa. Key reactions include:

Suzuki Coupling: Couples an organoboron compound (boronic acid or ester) with an organic halide. nih.gov

Stille Coupling: Couples an organotin compound (stannane) with an organic halide. researchgate.net

Heck Coupling: Couples an alkene with an organic halide. nih.gov

Sonogashira Coupling: Couples a terminal alkyne with an organic halide. researchgate.net

Negishi Coupling: Couples an organozinc compound with an organic halide. cas.cn

These methods offer high functional group tolerance and stereochemical control, making them powerful tools for the strategic synthesis of complex fluoroalkenes. researchgate.netnih.gov

Reaction NameOrganometallic ReagentElectrophileCatalyst (Typical)
Suzuki CouplingOrganoboron (e.g., R-B(OH)₂)Organic Halide/TriflatePalladium (Pd)
Stille CouplingOrganotin (e.g., R-SnBu₃)Organic Halide/TriflatePalladium (Pd)
Heck CouplingAlkeneOrganic Halide/TriflatePalladium (Pd)
Sonogashira CouplingTerminal AlkyneOrganic Halide/TriflatePalladium (Pd) / Copper (Cu)
Negishi CouplingOrganozinc (e.g., R-ZnCl)Organic Halide/TriflatePalladium (Pd) or Nickel (Ni)

Sulfinatodehalogenation Reactions for Fluorine Incorporation

Sulfinatodehalogenation is a powerful method for the formation of carbon-fluorine bonds and the introduction of perfluoroalkyl groups into organic molecules. rsc.org This reaction typically involves the use of a reducing agent, such as sodium dithionite (B78146) (Na2S2O4), to generate a perfluoroalkyl radical from a perfluoroalkyl halide. rsc.org This radical can then participate in various addition and substitution reactions.

While a direct application of sulfinatodehalogenation for the synthesis of this compound is not extensively documented in readily available literature, the underlying principles of this methodology can be applied. A plausible synthetic route could involve a starting material such as a polychloroperfluoroalkane. The reaction of such a precursor with a sulfinating agent would selectively replace a halogen atom with a sulfinate group, which can then be further manipulated or eliminated to introduce the desired double bond.

The choice of solvent is crucial in sulfinatodehalogenation reactions. While initial studies often utilized aqueous acetonitrile, the use of dimethyl sulfoxide (B87167) (DMSO) has been shown to be effective for the sulfinatodehalogenation of perfluoroalkyl chlorides. rsc.org This is a significant advancement as perfluoroalkyl chlorides are generally less reactive than their corresponding bromides or iodides. rsc.org

The general mechanism of sulfinatodehalogenation involves the following steps:

Initiation: A reducing agent, typically sodium dithionite, generates the sulfur dioxide radical anion (SO2•-).

Radical Formation: The SO2•- radical anion reacts with a perfluoroalkyl halide (RF-X) to produce a perfluoroalkyl radical (RF•) and a halide anion (X-).

Propagation/Termination: The perfluoroalkyl radical can then react with another SO2•- to form a perfluoroalkanesulfinate (RFSO2-), or it can participate in other desired reactions, such as addition to an alkene or alkyne.

The sulfinatodehalogenation reaction offers a versatile platform for the synthesis of a wide array of fluorinated compounds. rsc.org

Regioselective and Stereoselective Synthesis of Perfluoroolefinic Structures

Achieving regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis, particularly for complex molecules like perfluoroolefins. masterorganicchemistry.comyoutube.comkhanacademy.org The placement of the double bond and the spatial arrangement of substituents significantly influence the chemical and physical properties of the final product.

Regioselectivity refers to the preferential formation of one constitutional isomer over another. masterorganicchemistry.comkhanacademy.org In the context of this compound, this would involve controlling the reaction to favor the double bond at the C1 position. This can be influenced by the choice of reagents, catalysts, and reaction conditions that direct the elimination or addition reactions to a specific site on the molecule. For instance, the elimination of a leaving group from a suitable precursor would need to be controlled to prevent the formation of other isomers like 6-chloroperfluorohex-2-ene.

Stereoselectivity pertains to the preferential formation of one stereoisomer over another. masterorganicchemistry.comyoutube.comkhanacademy.org For alkenes, this typically relates to the formation of either the (E) or (Z) isomer. While this compound does not have stereoisomers at the double bond due to the two fluorine atoms on C1, the principles of stereoselective synthesis are crucial for creating more complex perfluoroolefinic structures. For example, palladium-catalyzed three-component reactions involving terminal alkynes, boronic acids, and perfluoroalkyl iodides have been shown to produce trisubstituted perfluoroalkenes in a highly regio- and stereocontrolled manner. organic-chemistry.org

The following table summarizes key aspects of regioselective and stereoselective synthesis relevant to perfluoroolefins:

Concept Definition Relevance to Perfluoroolefin Synthesis Example Methods
Regioselectivity Preferential formation of one constitutional isomer. masterorganicchemistry.comkhanacademy.orgControlling the position of the double bond and substituents.Directed elimination reactions, catalyst-controlled additions.
Stereoselectivity Preferential formation of one stereoisomer. masterorganicchemistry.comyoutube.comkhanacademy.orgControlling the (E)/(Z) configuration of the double bond in more substituted perfluoroalkenes.Palladium-catalyzed cross-coupling reactions, stereospecific elimination reactions.

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in the synthesis of halogenated organic compounds, offering pathways to enhanced selectivity, milder reaction conditions, and improved efficiency. liv.ac.uk Various catalytic systems, including those based on transition metals and photoredox catalysts, are employed in the synthesis of perfluoroalkenes.

Transition Metal Catalysis: Palladium-based catalysts are particularly prominent in the synthesis of perfluoroalkenes. organic-chemistry.org These catalysts can facilitate a range of transformations, including cross-coupling reactions that are essential for building the carbon skeleton and introducing specific functional groups. For instance, palladium-catalyzed reactions can be used to couple perfluoroalkyl halides with other organic fragments, providing a route to more complex fluorinated molecules. organic-chemistry.org While a specific palladium-catalyzed synthesis of this compound is not detailed, the general applicability of these methods to perfluoroalkene synthesis is well-established.

Other transition metals, such as copper, have also been utilized in the synthesis of fluorinated compounds. Copper-based reagents can be effective in introducing perfluoroalkyl groups into aromatic and other systems. organic-chemistry.org

Photoredox Catalysis: In recent years, photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a variety of transformations under mild conditions using visible light. researchgate.netmdpi.com This methodology often involves the generation of radical intermediates, which can then participate in a range of bond-forming reactions. For the synthesis of chlorinated compounds, photoredox systems can be employed for the selective halogenation of alkenes. mdpi.comacs.org For example, organic photoredox catalysts have been developed for the regioselective addition of strong acids like HCl to alkenes. mdpi.com Such a strategy could potentially be adapted for the synthesis of this compound from a suitable perfluorohexadiene precursor.

The table below provides an overview of catalytic systems relevant to the synthesis of halogenated perfluoroalkenes:

Catalytic System Catalyst Type Key Applications in Halogenated Perfluoroalkene Synthesis Potential Precursors for this compound
Transition Metal Catalysis Palladium, CopperCross-coupling reactions, functional group introduction. organic-chemistry.orgPerfluoroalkyl halides, boronic acids.
Photoredox Catalysis Organic dyes, metal complexesSelective halogenation of alkenes, radical additions. researchgate.netmdpi.comPerfluorohexadienes, perfluoroalkynes.

Reactivity Profiles and Mechanistic Investigations of 6 Chloroperfluorohex 1 Ene

Nucleophilic Reactivity of the Perfluorinated Double Bond

The perfluorinated double bond in 6-Chloroperfluorohex-1-ene is highly susceptible to attack by nucleophiles. This reactivity is a consequence of the strong electron-withdrawing inductive effect of the fluorine atoms, which polarizes the carbon-carbon double bond and creates a significant partial positive charge on the carbon atoms. This section details the reactions of this compound with various classes of nucleophiles.

Reactions with Oxygen-Centered Nucleophiles

Oxygen-centered nucleophiles, such as alkoxides and phenoxides, readily react with perfluoroalkenes. In the case of this compound, the reaction with a nucleophile like sodium methoxide (B1231860) is expected to proceed via a nucleophilic vinylic substitution mechanism. The methoxide ion would attack the internal carbon of the double bond, leading to the displacement of the vinylic fluorine atom and the formation of a perfluoroalkenyl ether.

A general representation of this reaction is as follows:

CF2=CF(CF2)4Cl + NaOR -> ROCF=CF(CF2)4Cl + NaF

NucleophileReagentExpected Product
MethoxideSodium Methoxide6-Chloro-1-methoxyperfluorohex-1-ene
PhenoxideSodium Phenoxide6-Chloro-1-phenoxyperfluorohex-1-ene

This table is based on the expected reactivity of perfluoroalkenes with oxygen-centered nucleophiles.

Reactions with Nitrogen-Centered Nucleophiles

Nitrogen-centered nucleophiles, including primary and secondary amines, are also effective reagents for the functionalization of perfluoroalkenes. The reaction of this compound with a primary amine like aniline (B41778) or a secondary amine such as diethylamine (B46881) would result in the formation of the corresponding enamine. The initial addition of the amine to the double bond is followed by the elimination of hydrogen fluoride (B91410).

The general reaction scheme is:

CF2=CF(CF2)4Cl + R2NH -> R2NCF=CF(CF2)4Cl + HF

These reactions are often catalyzed by a base to neutralize the hydrogen fluoride formed. The resulting enamines are valuable synthetic intermediates.

NucleophileReagentExpected Product
Primary AmineAnilineN-(6-Chloroperfluorohex-1-en-1-yl)aniline
Secondary AmineDiethylamineN-(6-Chloroperfluorohex-1-en-1-yl)-N,N-diethylamine

This table illustrates the expected products from the reaction of this compound with representative nitrogen-centered nucleophiles.

Reactions with Sulfur-Centered Nucleophiles

Sulfur-centered nucleophiles, particularly thiols and their corresponding thiolates, exhibit high reactivity towards electron-deficient alkenes. The reaction with this compound is anticipated to proceed readily to yield a perfluoroalkenyl sulfide. For example, the reaction with thiophenol in the presence of a base would lead to the formation of 6-chloro-1-(phenylthio)perfluorohex-1-ene.

The general reaction is:

CF2=CF(CF2)4Cl + RSH + Base -> RSCF=CF(CF2)4Cl + [Base-H]F

The high nucleophilicity of sulfur makes these reactions efficient.

NucleophileReagentExpected Product
ThiolThiophenol6-Chloro-1-(phenylthio)perfluorohex-1-ene
ThiolateSodium thiomethoxide6-Chloro-1-(methylthio)perfluorohex-1-ene

This table presents the anticipated products from the reaction of this compound with sulfur-based nucleophiles.

C-Nucleophile Mediated Transformations

Carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, can also add to the perfluorinated double bond of this compound. These reactions are powerful methods for carbon-carbon bond formation. For instance, the addition of methylmagnesium bromide would likely result in the formation of a new carbon-carbon bond at the internal position of the double bond, with subsequent loss of a fluoride ion to yield the corresponding substituted alkene.

A representative reaction is:

CF2=CF(CF2)4Cl + CH3MgBr -> CH3CF=CF(CF2)4Cl + MgBrF

These reactions often require careful control of reaction conditions to avoid side reactions.

NucleophileReagentExpected Product
Grignard ReagentMethylmagnesium Bromide6-Chloro-2-methylperfluorohex-1-ene
Organolithiumn-Butyllithium2-Butyl-6-chloroperfluorohex-1-ene

This table outlines the expected outcomes of reacting this compound with common carbon-centered nucleophiles.

Radical Reaction Pathways Involving this compound

The presence of the carbon-chlorine bond and the perfluoroalkyl chain allows this compound to participate in radical reactions. Under appropriate initiation conditions, the compound can serve as a precursor to fluoroalkyl radicals, which can then engage in a variety of transformations.

Fluoroalkyl Radical Reactions with Unsaturated Substrates

The generation of a perfluorohexyl radical from this compound can be initiated by various methods, such as the use of radical initiators like AIBN (azobisisobutyronitrile) or through photoredox catalysis. Once formed, this highly reactive radical can add to unsaturated substrates like alkenes and alkynes.

For example, the addition of the 6-chloroperfluorohex-1-yl radical to an alkene would proceed as follows:

Initiation: Initiator -> R•

Radical Formation: R• + Cl(CF2)4CF=CF2 -> RCl + •(CF2)4CF=CF2 (This is a simplification; more likely the radical adds to the double bond first)

Addition to Alkene: •(CF2)4CF=CF2 + R'CH=CH2 -> R'CH(•)CH2(CF2)4CF=CF2

Propagation/Termination: The resulting radical can abstract an atom or combine with another radical to form the final product.

A significant application of such radical reactions is in intramolecular cyclizations. If the substrate contains another unsaturated moiety, the initially formed radical can undergo a cyclization reaction to form cyclic and bicyclic compounds. For instance, a derivative of this compound with a pendant alkene group could undergo a radical cascade cyclization. beilstein-journals.org Mechanistic studies suggest that these reactions proceed through a radical-mediated pathway. beilstein-journals.org The resulting radical intermediate from the addition to an alkene can undergo intramolecular cyclization. beilstein-journals.org Such radical addition-cyclization cascades have been observed with various alkyl iodides and substituted hydrazones. mdpi.com

Radical Reaction TypeSubstrateKey Features
Intermolecular AdditionSimple AlkenesFormation of a new C-C bond and a new radical center.
Intramolecular CyclizationDienes or EnynesFormation of cyclic or bicyclic structures. scielo.org.mxrsc.org
Atom Transfer Radical Addition (ATRA)Alkenes with a transferable atom/groupSimultaneous formation of a C-C and a C-X bond. nih.gov

This table summarizes the types of radical reactions that can be initiated using a fluoroalkyl radical derived from this compound.

Photoinduced Radical Processes in Fluorination Chemistry

While direct studies on the photoinduced radical processes of this compound are not extensively documented, the behavior of analogous perfluoroalkyl halides and fluoroalkenes under photochemical conditions provides significant insight. Photoinduced reactions are a cornerstone of modern synthetic chemistry, often enabling transformations that are challenging to achieve through thermal methods. In the context of fluorination chemistry, these processes typically involve the generation of radical intermediates.

The general mechanism for photoinduced radical reactions often involves the homolytic cleavage of a bond to form radical species. For instance, the photolysis of perfluoroalkyl iodides is a well-established method for generating perfluoroalkyl radicals. acs.org These radicals can then participate in various addition reactions. It is plausible that under specific photochemical conditions, the carbon-chlorine bond in this compound could undergo homolysis, although it is generally more stable than a C-I bond.

Alternatively, photoinduced single-electron transfer (SET) processes can generate radical ions. acs.org In the presence of a suitable photosensitizer, this compound could potentially form a radical anion, which could then undergo further reactions. The presence of the electron-withdrawing perfluoroalkyl group would influence the stability and subsequent reactivity of such an intermediate. Mechanistic investigations into related systems have shown that radical inhibitors can suppress these reactions, confirming the involvement of radical pathways.

Electrophilic Reactivity and Associated Transformations

The electrophilic reactivity of this compound is heavily influenced by the strong electron-withdrawing nature of the perfluoroalkyl group. This effect polarizes the double bond, making the terminal carbon (C-1) electron-deficient and susceptible to nucleophilic attack, while diminishing its reactivity towards electrophiles compared to non-fluorinated alkenes. However, reactions with strong electrophiles can still occur.

Studies on the ionic reactions of terminal perfluoroalkenes, such as perfluoroheptene-1 (B1583415), with halogens provide a model for the expected reactivity of this compound. researchgate.net The reaction of perfluoroheptene-1 with chlorine (Cl₂) in the presence of a catalyst proceeds slowly to yield addition products. More reactive electrophiles like chlorine monofluoride (ClF) react more readily. britannica.com The regioselectivity of these additions is a key area of investigation. Due to the electronic effects of the perfluoroalkyl chain, the intermediate halonium ion is expected to be unsymmetrical, with a greater positive charge character on the internal carbon (C-2). However, attack of the nucleophile often occurs at the terminal carbon, leading to anti-Markovnikov products. This is attributed to the destabilizing effect of the perfluoroalkyl group on an adjacent carbocation.

The reaction of perfluoroalkenes with electrophiles can be summarized in the following table, based on analogous compounds:

ReactantElectrophileConditionsMajor Product(s)Reference
Perfluoroheptene-1Cl₂tert-Butyl alcohol, Hg(OAc)₂Slow reaction, addition products
Perfluoroheptene-1ClFN₂ atmosphere2-Chloroperfluoroheptane (anti-Markovnikov) britannica.com
Perfluoroheptene-1Br₂Similar to Cl₂ conditionsNo ionic reaction
Perfluoroheptene-1BrCl-No ionic reaction

Oligomerization and Polymerization Behavior of Fluorinated Alkenes

The oligomerization and polymerization of fluoroalkenes are of significant industrial and academic interest, leading to the production of materials with exceptional thermal stability and chemical resistance. rsc.org The behavior of this compound in such reactions can be inferred from studies on structurally similar monomers like chlorotrifluoroethylene (B8367) (CTFE).

Fluoroalkenes can undergo polymerization through radical and ionic mechanisms. libretexts.org

Radical Polymerization : This is a common method for polymerizing fluoroalkenes. libretexts.orgyoutube.comresearchgate.net The reaction is initiated by a radical species, which adds to the double bond of the monomer to create a new radical that propagates the chain. youtube.comresearchgate.net The presence of the perfluoroalkyl group and the chlorine atom in this compound would influence the reactivity of the monomer and the properties of the resulting polymer. Radical copolymerization of CTFE with various other monomers has been extensively studied, and reactivity ratios have been determined, which provides a framework for predicting the behavior of this compound in similar systems. ox.ac.ukwikipedia.org

Anionic Oligomerization : Fluoroalkenes are susceptible to anionic oligomerization, often initiated by fluoride ions. researchgate.net The strong electron-withdrawing character of the fluorine atoms makes the double bond electrophilic and thus reactive towards nucleophiles. This process can be used to synthesize fluorinated oligomers with controlled molecular weights. libretexts.org The reaction of this compound with a fluoride source would likely lead to the formation of a carbanion at the C-2 position, stabilized by the adjacent perfluoroalkyl group, which could then attack another monomer unit.

The polymerization of fluoroalkenes is a key process for creating valuable fluoropolymers. google.com

Influence of Halogen and Perfluoroalkyl Substituents on Reaction Outcome

The reactivity of this compound is a direct consequence of the electronic effects exerted by its substituents.

Perfluoroalkyl Group : This group is strongly electron-withdrawing through the inductive effect. This has several consequences:

It deactivates the double bond towards electrophilic attack.

It polarizes the C=C bond, making the C-1 carbon atom electrophilic and prone to nucleophilic attack.

It stabilizes negative charge on the adjacent C-2 carbon, which is a key factor in anionic reactions.

The interplay of these substituent effects governs the regioselectivity and stereoselectivity of reactions involving this compound. For example, in nucleophilic additions, the nucleophile will preferentially attack the C-1 position. researchgate.net

Elucidation of Reaction Mechanisms and Kinetics

Understanding the detailed mechanisms and kinetics of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. While specific kinetic data for this compound is scarce, mechanistic principles can be drawn from related systems.

Radical Reactions : Mechanistic studies of photoinduced radical reactions often employ techniques like the use of radical inhibitors (e.g., TEMPO) to confirm the involvement of radical intermediates. Kinetic studies would involve monitoring the reaction rate's dependence on the concentration of the reactants and the light intensity.

Electrophilic Additions : The mechanism of electrophilic addition to perfluoroalkenes is thought to proceed through an unsymmetrical halonium ion intermediate. The regiochemistry of the product provides evidence for the electronic distribution in this intermediate. Computational studies can further illuminate the structure and stability of transition states and intermediates.

Anionic Oligomerization : Kinetic analysis of anionic polymerization typically reveals information about the rates of initiation, propagation, and termination steps. For fluoroalkenes, the nature of the counter-ion and the solvent can have a significant impact on the reaction kinetics and the structure of the resulting oligomers.

The following table summarizes plausible mechanistic pathways for reactions of this compound based on analogous systems.

Reaction TypeKey IntermediateDriving ForceInfluencing FactorsReference
Photoinduced Radical AdditionPerfluoroalkyl radicalPhotochemical energyWavelength of light, photosensitizer acs.org
Electrophilic AdditionUnsymmetrical halonium ionElectrophilicity of the reagentSolvent polarity, catalyst researchgate.net
Anionic OligomerizationPerfluoroalkyl carbanionNucleophilicity of the initiatorCounter-ion, solvent, temperature researchgate.net
Radical PolymerizationPropagating radical chainRadical initiatorInitiator concentration, temperature, monomer concentration libretexts.orgyoutube.com

Derivatization and Functionalization Strategies

Synthesis of Novel Perfluorinated and Partially Fluorinated Derivatives

The synthesis of new perfluorinated and partially fluorinated compounds from 6-Chloroperfluorohex-1-ene is a cornerstone of its application in materials science and medicinal chemistry. These reactions often leverage the reactivity of the terminal double bond and the lability of the chlorine atom.

Partially fluorinated polyolefins, for instance, are materials prized for their low surface energy, and high thermal and chemical stability. rsc.org The synthesis of these polymers can be achieved through the copolymerization of ethylene (B1197577) with fluorinated comonomers, such as those derived from norbornene. rsc.org This approach allows for the creation of polymers with widely tunable properties. rsc.org

Another strategy involves the synthesis of partially fluorinated dinaphthothienothiophenes (DNTTs). These compounds are synthesized from partially fluorinated naphthalene (B1677914) precursors, which can be accessed through McMurry coupling or Wittig olefination. d-nb.info The resulting bisthiomethyl alkene intermediates undergo cyclization to form the final DNTT structure. d-nb.info

The creation of fluorinated cyclopropane (B1198618) derivatives is also a significant area of research. beilstein-journals.org These compounds are often prepared through the reaction of fluorine-containing carbenes with alkenes. beilstein-journals.org The resulting difluorocyclopropanes are valuable precursors for a variety of other fluorine-containing molecules. beilstein-journals.org

Fluorinated xanthine (B1682287) derivatives have also been synthesized with the goal of developing new therapeutic agents. mdpi.com These syntheses can involve the reaction of a fluorinated precursor with a suitable coupling partner, such as a fluorinated pyridine (B92270) or piperidine (B6355638) derivative. mdpi.com

Starting MaterialReagent(s)Product TypeReference
EthyleneFluorinated norbornene-based comonomersPartially fluorinated polyolefins rsc.org
Partially fluorinated naphthalene precursorsMcMurry coupling or Wittig olefination reagentsPartially fluorinated DNTTs d-nb.info
AlkenesFluorine-containing carbenesFluorinated cyclopropanes beilstein-journals.org
Fluorinated precursor2-fluoropyridine-4-amine or 4-fluoropiperidineFluorinated xanthine derivatives mdpi.com

Incorporation of Heteroatoms (e.g., N, O, P, S) into Derivatives

The introduction of heteroatoms such as nitrogen, oxygen, phosphorus, and sulfur into the molecular framework of this compound derivatives opens up a vast chemical space, leading to compounds with diverse properties and applications. This is typically achieved through reactions with various nucleophiles.

Nitrogen Nucleophiles: Primary and secondary amines react readily with carbonyl compounds to form imines and enamines, respectively. wizeprep.comlibretexts.org These reactions are often catalyzed by acid and proceed through a tetrahedral intermediate. wizeprep.comlibretexts.org Azide (B81097) ions are also excellent nucleophiles and can be used to introduce the azide group, which can then be reduced to a primary amine. masterorganicchemistry.com The "click" chemistry reaction between an azide and an alkyne to form a triazole is a powerful tool for creating complex molecules. nih.gov

Oxygen Nucleophiles: Alcohols and water can act as oxygen nucleophiles. youtube.com In the presence of an acid catalyst, aldehydes and ketones react with alcohols to form acetals. youtube.comlibretexts.org This reaction is reversible and can be controlled by manipulating the reaction conditions. libretexts.org The use of a diol leads to the formation of a cyclic acetal, which can be used as a protecting group for the carbonyl functionality. youtube.com

Sulfur Nucleophiles: Thiols are sulfur analogs of alcohols and are highly nucleophilic. msu.edulibretexts.orgmasterorganicchemistry.com They readily react with alkyl halides in SN2 reactions to form sulfides. libretexts.orgmasterorganicchemistry.com The high nucleophilicity of sulfur also allows for reactions that are not typically observed with oxygen nucleophiles, such as the formation of ternary sulfonium (B1226848) salts from the reaction of sulfides with alkyl halides. msu.edulibretexts.org

Phosphorus Nucleophiles: Trivalent phosphorus compounds, such as triphenylphosphine, are highly nucleophilic and react rapidly with alkyl halides to form phosphonium (B103445) salts. msu.edu

HeteroatomNucleophile TypeResulting Functional GroupKey Reaction Types
Nitrogen Primary Amines, Secondary Amines, AzidesImines, Enamines, Amines, TriazolesNucleophilic addition to carbonyls, SN2 reactions, Cycloadditions
Oxygen Alcohols, WaterAcetals, Ketals, HydratesNucleophilic addition to carbonyls
Sulfur Thiols, SulfidesSulfides, Sulfonium SaltsSN2 reactions, Nucleophilic substitution
Phosphorus Trivalent Phosphorus CompoundsPhosphonium SaltsNucleophilic substitution

Formation of Cyclic and Heterocyclic Fluoroorganic Compounds

The strategic functionalization of this compound can serve as a gateway to the synthesis of a wide array of cyclic and heterocyclic fluoroorganic compounds. wikipedia.org These ring structures are integral to many biologically active molecules and advanced materials.

One major pathway to cyclic compounds is through ring-closing reactions. wikipedia.org These can include various cycloaddition reactions, such as the Diels-Alder reaction, as well as radical cyclizations and ring-closing metathesis. wikipedia.org For example, the synthesis of fluorinated cycloparaphenylenes (FCPPs) has been achieved through the formation of macrocyclic platinum or nickel complexes followed by reductive aromatization. chemrxiv.org

The synthesis of heterocyclic compounds, which contain atoms of at least two different elements in their rings, is also a significant area of focus. osi.lvwiley.com Fluorinated heterocycles are particularly important in the development of pharmaceuticals and agrochemicals. wiley.com The synthesis of these compounds can involve the reaction of a fluorinated precursor with a suitable reagent to form the heterocyclic ring. For instance, novel saccharin (B28170) derivatives have been synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create a triazole ring. nih.gov Similarly, 6-enaminopurines have been synthesized from 5-amino-4-cyanoformimidoyl imidazoles through a reaction that is proposed to proceed via an imidazo-pyrrolidine intermediate. rsc.org

Reaction TypeDescriptionExample Product(s)
Ring-Closing Reactions A variety of reactions that form a cyclic structure from an acyclic precursor. wikipedia.orgFluorinated cycloparaphenylenes (FCPPs) chemrxiv.org
Cycloaddition Reactions Reactions where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.orgSaccharin-1,2,3-triazole conjugates nih.gov
Heterocycle Synthesis Reactions specifically designed to form a heterocyclic ring system. osi.lv6-enaminopurines rsc.org

Tailoring of Reactivity for Specific Functionalization

Controlling the reactivity of this compound and its derivatives is crucial for achieving selective functionalization. The presence of multiple reactive sites—the double bond and the chlorine atom—necessitates strategies that can direct reactions to a specific location on the molecule.

One approach to achieving this selectivity is through the use of protecting groups. For example, in the selective functionalization of glucose, protecting groups are used to block certain hydroxyl groups, allowing for reactions to occur at specific, unprotected positions. ntnu.no This same principle can be applied to complex fluorinated molecules.

Another powerful strategy is the use of specialized catalysts and reagents. For instance, Knochel-Hauser bases, which are derived from metalated 2,2,6,6-tetramethylpiperidine (B32323) (TMP), have shown exceptional selectivity in the regioselective metalation of arenes and heteroarenes. rsc.org This allows for functionalization at positions that might otherwise be unreactive. The development of automated high-throughput screening platforms has further accelerated the discovery of optimal reaction conditions for such selective transformations. rsc.org

Furthermore, the choice of nucleophile and reaction conditions can significantly influence the outcome of a reaction. The inherent differences in nucleophilicity and basicity between various reagents can be exploited to favor one reaction pathway over another. For example, the weaker basicity of thiolates compared to alkoxides means that SN2 reactions are favored over E2 elimination when reacting with alkyl halides. masterorganicchemistry.com

The development of C-H bond functionalization techniques also offers a powerful tool for late-stage diversification of complex molecules. nih.gov By using catalysts that can discriminate between different C-H bonds based on steric or electronic properties, it is possible to introduce new functional groups with high precision. nih.gov

StrategyDescriptionApplication ExampleReference
Protecting Groups Temporarily blocking a reactive functional group to allow a reaction to occur at another site.Selective functionalization of specific hydroxyl groups in glucose. ntnu.no ntnu.no
Selective Reagents Utilizing reagents with inherent selectivity for a particular functional group or position.Regioselective metalation of heterocycles using Knochel-Hauser bases. rsc.org rsc.org
Reaction Condition Optimization Adjusting parameters such as solvent, temperature, and catalyst to favor a desired reaction pathway.Automated high-throughput screening to find optimal conditions for selective functionalization. rsc.org rsc.org
C-H Bond Functionalization Directly converting a C-H bond into a new functional group using a selective catalyst.Late-stage diversification of complex molecules by targeting specific C-H bonds. nih.gov nih.gov

Applications in Advanced Materials Science Research

Role as a Monomer in Fluoropolymer Synthesis

The presence of a polymerizable double bond allows 6-Chloroperfluorohex-1-ene to act as a monomer in the synthesis of fluoropolymers. The incorporation of its perfluorinated structure imparts unique and desirable properties to the resulting polymer chains.

Design of High-Performance Fluorinated Polymers

Fluorinated polymers are renowned for their exceptional characteristics, including high thermal stability, chemical inertness, and low surface energy. nih.gov The synthesis of fluoropolymers often involves the polymerization of monomers that introduce fluorine atoms into the polymer backbone or side chains. While specific examples of homopolymers of this compound are not widely documented in readily available literature, its structure is analogous to other fluorinated alkenes used in creating high-performance materials. The introduction of a C6 perfluorinated chain via a monomer like this compound would be expected to enhance the properties of copolymers, contributing to the development of materials with superior performance characteristics for demanding applications. wikipedia.org

Development of Specialized Polyacrylates

In the realm of specialized polymers, fluorinated polyacrylates are used for creating surfaces with very low energy, leading to hydrophobic and oleophobic properties. These are often synthesized using acrylate (B77674) monomers that have a perfluoroalkyl side chain. While direct copolymerization of this compound with acrylates is one possible route, it is more common to first synthesize a fluorinated acrylate monomer. For instance, research into eco-friendly, water-repellent treatments has utilized C6 perfluorinated acrylic copolymers. windows.net The synthesis of such monomers can involve reacting a perfluorinated alcohol with acryloyl chloride. This compound can serve as a starting material for creating such fluorinated alcohols, which are then used to produce the specialized acrylate monomers necessary for polymerization.

Utilization as a Versatile Organofluorine Building Block

Beyond its role as a monomer, this compound is a key organofluorine building block. springer.combeilstein-journals.orgsioc-journal.cn This means it can be used in a variety of chemical reactions to introduce a chloroperfluorohexyl group into other molecules, thereby tailoring their properties for specific applications. The reactivity of both the double bond and the terminal chlorine atom allows for a range of chemical transformations.

The synthesis of complex organofluorine compounds often relies on the use of such fluorinated building blocks. cas.cn These blocks provide a straightforward method for incorporating fluorine-containing moieties into larger molecules, which is often more efficient than direct fluorination methods. The unique properties conferred by fluorine, such as high electronegativity and the strength of the carbon-fluorine bond, are sought after in pharmaceuticals, agrochemicals, and materials science. cas.cn

Potential for Functional Materials Development

The development of functional materials, which possess specific, tailored properties for advanced applications, is a major focus of modern materials science. wikipedia.org The incorporation of fluorinated segments, such as the one provided by this compound, is a key strategy in designing these materials.

Exploration in Electronic Materials

In the electronics industry, materials with specific dielectric properties, thermal stability, and chemical resistance are essential. basf.comgunei-chemical.co.jp Fluorinated polymers often exhibit low dielectric constants and high purity, making them suitable for applications in microelectronics as insulators and dielectrics. samaterials.com The integration of the perfluorinated chain from this compound into a polymer can help achieve these desired electronic properties. Research in this area focuses on synthesizing materials for applications ranging from integrated circuits to flexible and wearable electronic devices. mdpi.com

Integration into Energy Storage and Conversion Materials

Advanced energy storage and conversion technologies, such as batteries and fuel cells, rely on the development of new materials with enhanced performance and stability. rsc.orgmdpi.comosti.govrsc.org Organic and polymeric materials are being explored as alternatives to traditional inorganic materials for electrodes and electrolytes. The chemical stability and specific electrochemical properties imparted by fluorination are highly advantageous. For example, fluorinated materials are used in lithium-ion battery electrolytes and as membranes in fuel cells. The use of building blocks like this compound allows for the synthesis of novel polymers and organic molecules designed to improve the efficiency, longevity, and safety of these energy systems.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

There is no available research detailing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, that have been applied to determine the optimized geometry, bond lengths, bond angles, or electronic properties of 6-Chloroperfluorohex-1-ene. Consequently, data tables of its calculated molecular parameters cannot be provided.

Computational Modeling of Reaction Mechanisms and Pathways

Information regarding the computational modeling of reaction mechanisms involving this compound is not present in the available literature. Studies identifying transition states, reaction intermediates, and the energetic profiles of pathways for reactions such as nucleophilic substitution at the vinylic carbon or additions across the double bond have not been published.

Prediction of Reactivity and Selectivity via Orbital Theory

There are no published studies that apply Frontier Molecular Orbital (FMO) theory to predict the reactivity and selectivity of this compound. As a result, there is no data on the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), their spatial distribution, or the resulting predictions for electrophilic or nucleophilic attacks.

Analysis of Intermediate Species Stability through Theoretical Methods

No theoretical analyses on the stability of potential intermediate species in reactions of this compound, such as carbanions, carbocations, or radical intermediates, were found. Computational methods have not been documented to explore the thermodynamic or kinetic stability of these potential intermediates.

Development of Structure-Reactivity Relationships

Specific quantitative structure-reactivity relationship (QSSR) studies for this compound or a series of its derivatives are not available. Therefore, no established relationships correlating its structural features with its chemical reactivity have been reported.

Lack of Publicly Available Research on the Environmental Transformation and Fate of this compound

A thorough review of publicly accessible scientific literature and databases reveals a significant gap in the understanding of the environmental transformation and fate of the chemical compound this compound. Despite extensive searches for data pertaining to its abiotic and biotic transformation processes, no specific research studies detailing its hydrolysis, photolysis, oxidation, or biotransformation were identified.

The provided outline requests detailed information on the following environmental processes for this compound:

Environmental Transformation and Fate Research

Biotic Transformation Processes:

Anaerobic Biotransformation

Currently, there is no available data in the public domain to populate these specific sections as requested. Research on per- and polyfluoroalkyl substances (PFAS) is a rapidly evolving field; however, studies tend to focus on more widely detected and historically used compounds. The specific environmental behavior of 6-Chloroperfluorohex-1-ene has not been the subject of published research that would allow for a detailed analysis of its environmental persistence, degradation pathways, or the kinetics of these processes.

Consequently, it is not possible to provide a scientifically accurate article that adheres to the strict requirements of the provided outline for this compound.

Microbial Degradation Pathways

Specific microbial degradation pathways for this compound have not been documented in available scientific literature. While microorganisms are known to degrade a wide array of organic pollutants, including some chlorinated hydrocarbons, the carbon-fluorine bond's strength makes perfluorinated compounds like this one particularly resistant to microbial attack. researchgate.netacs.orgucl.ac.uknih.govnih.govresearchgate.netenviro.wiki General strategies for microbial degradation of halogenated compounds often involve initial activation at a less halogenated site on the molecule. mdpi.com However, without specific studies, it is unknown if or how microbial communities might transform this compound.

Environmental Persistence and Degradation Kinetics

The persistence of this compound is a key concern, though quantitative data on its degradation kinetics are not available.

Half-Life Determination in Environmental Compartments

There is no specific data available to determine the half-life of this compound in environmental compartments such as soil or water. The general classification of PFAS suggests a very long half-life, contributing to their persistence in the environment. mdpi.commst.dkenviro.wiki Studies on other persistent organic pollutants have shown half-lives that can range from days to many years depending on the compound and environmental conditions. mst.dksciencedaily.com

Identification and Characterization of Environmental Transformation Products

No specific environmental transformation products of this compound have been identified in the available literature. General knowledge of PFAS suggests that if degradation were to occur, it would likely result in the formation of other perfluorinated compounds. enviro.wiki For some fluorinated compounds, transformation can be initiated by reactions with hydroxyl radicals in the atmosphere, leading to a cascade of products. researchgate.netwikipedia.orgmdpi.comnih.govcopernicus.org However, without experimental data, the potential transformation products of this compound remain speculative.

Environmental Transport Mechanisms

The transport of this compound in the environment is expected to be governed by its physical and chemical properties, but specific studies are lacking.

Volatilization from Environmental Matrices

Specific data on the volatilization of this compound from environmental matrices like soil and water is not available. The potential for volatilization would depend on its vapor pressure and Henry's Law constant, which are not documented in the searched literature. Studies on other chlorinated hydrocarbons have shown that volatilization can be a significant transport mechanism from water to the atmosphere. nih.gov

Sorption and Desorption Dynamics in Soil and Sediment

There is currently no available scientific literature or published research that specifically investigates the sorption (binding) and desorption (release) characteristics of this compound in soil or sediment matrices. Understanding these processes is critical for predicting a chemical's tendency to remain in the soil or be transported to other environmental compartments. Without experimental data on its partitioning coefficients, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), it is not possible to model or quantitatively describe its sorption and desorption dynamics.

Leaching and Runoff Potential

Similarly, specific studies quantifying the leaching and runoff potential of this compound are absent from the current body of scientific research. Assessing the likelihood of a compound to leach into groundwater or be carried into surface water bodies via runoff requires data on its water solubility, its interaction with soil particles (sorption), and its persistence. While its classification as a perfluorinated compound suggests it may be mobile, without empirical data, any assessment of its leaching and runoff potential would be purely speculative.

Application of Environmental Fate Models

Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in various environmental media. nih.gov These models, such as SimpleBox and those within the EPI Suite™, rely on specific physicochemical properties of the substance as inputs, including water solubility, vapor pressure, and partitioning coefficients. fao.orgnih.gov Due to the absence of experimentally determined values for these key parameters for this compound, the application of such models to predict its environmental fate and transport is not currently feasible. The statement "Mobility in soil: No additional information available" from its safety data sheet underscores this critical data gap. windows.net

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the presence of other nuclei with a non-zero spin, such as fluorine-19 (¹⁹F). For 6-Chloroperfluorohex-1-ene, ¹⁹F NMR would be particularly informative, providing signals for each unique fluorine environment within the molecule. The chemical shifts, splitting patterns (due to coupling between neighboring fluorine nuclei), and integration of these signals would allow for the precise mapping of the fluorine atoms along the perfluorinated carbon chain and at the double bond. Additionally, Carbon-13 (¹³C) NMR would identify the different carbon environments, including the vinyl carbons and those bonded to chlorine and fluorine. While ¹H NMR would not be directly applicable due to the absence of hydrogen atoms, it is a crucial tool for identifying any potential proton-containing impurities.

Hypothetical ¹⁹F NMR Data for this compound

Chemical Shift (ppm) Multiplicity Assignment
-80 to -90 Triplet -CF₂Cl
-110 to -120 Multiplet -CF₂-
-120 to -130 Multiplet -CF₂-
-130 to -140 Multiplet -CF₂-
-145 to -160 Multiplet =CF-

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula. For this compound (C₆ClF₁₁), the expected exact mass would be calculated based on the most abundant isotopes of carbon, chlorine, and fluorine. This technique is invaluable for confirming the identity of the synthesized compound and distinguishing it from other molecules with the same nominal mass. Fragmentation patterns observed in the mass spectrum can also offer structural information.

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the C-F bond stretching vibrations, typically found in the 1000-1400 cm⁻¹ region. The C=C double bond stretch of the perfluoroalkene would also be observable, though its intensity might be variable. The C-Cl stretch would appear at a lower frequency. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be well-suited for observing the C=C stretching vibration.

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C=C Stretch 1700 - 1750 Raman, IR
C-F Stretch 1000 - 1400 IR

Chromatographic Separation and Detection Techniques

Chromatographic methods are used to separate the components of a mixture and are often coupled with a detector for identification and quantification.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC would be an excellent method for assessing its purity. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound.

Liquid Chromatography (LC) Coupled with Tandem Mass Spectrometry (LC-MS/MS)

While GC-MS is often preferred for volatile compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be a powerful tool, particularly for trace analysis or for compounds that may degrade at the high temperatures used in GC. In LC-MS/MS, the compound is separated by liquid chromatography before being ionized and analyzed by two mass spectrometers in series. This technique offers very high selectivity and sensitivity. For this compound, a suitable non-polar stationary phase and mobile phase would be required for effective separation. The use of tandem mass spectrometry would allow for selected reaction monitoring (SRM), a highly specific and quantitative detection method.

Table of Compound Names

Compound Name
This compound
Carbon
Chlorine
Fluorine

Development and Validation of Quantitative Analytical Procedures

The development of reliable quantitative methods for this compound is fundamental for its accurate measurement in different matrices. The validation of these analytical procedures is a critical step to ensure that the method is fit for its intended purpose. numberanalytics.com This process involves a series of experiments to evaluate the method's performance characteristics.

Accuracy and Precision Assessments

Accuracy and precision are two of the most important parameters in method validation. ebsco.comwikipedia.org Accuracy refers to the closeness of a measured value to the true or accepted value, while precision represents the degree of agreement among repeated measurements of the same sample. ebsco.comwikipedia.org

For organofluorine compounds like this compound, accuracy is often assessed through recovery studies. cdc.gov This involves spiking a blank matrix with a known concentration of the analyte and measuring the recovered amount. The percentage of recovery indicates the accuracy of the method. For instance, a study on the analysis of various organofluorochemicals reported recovery ranges that are crucial for method validation. nih.gov

Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing the same sample multiple times on the same day by the same analyst using the same instrument. Intermediate precision is assessed by repeating the analysis on different days, with different analysts, or using different instruments. The precision is usually expressed as the relative standard deviation (RSD) of the measurements.

A hypothetical validation study for this compound might yield results similar to those in the table below, which illustrates typical accuracy and precision data for an analytical method.

Table 1: Hypothetical Accuracy and Precision Data for the Analysis of this compound

Concentration Level (ng/mL)Mean Recovery (%)Repeatability (RSD %)Intermediate Precision (RSD %)
198.54.25.8
10101.23.14.5
10099.82.53.9

Detection and Quantitation Limits

The limit of detection (LOD) and limit of quantitation (LOQ) are critical performance characteristics of a quantitative analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. epa.gov

For volatile organofluorine compounds, gas chromatography coupled with mass spectrometry (GC/MS) is a common analytical technique. nih.gov The LOD and LOQ are typically determined by analyzing a series of low-concentration standards and evaluating the signal-to-noise ratio. Generally, a signal-to-noise ratio of 3 is used to estimate the LOD, and a ratio of 10 is used for the LOQ. epa.gov For example, a validated method for semivolatile and nonvolatile organofluorochemicals in air established quantitation ranges that allowed for reliable measurement at levels as low as 0.001-0.1 mg/m³. nih.gov Similarly, a method for determining adsorbable organic fluorine (AOF) in water reported detection and quantification limits of 300 and 400 ng/L, respectively. norden.org

The table below presents hypothetical LOD and LOQ values for this compound using different analytical techniques.

Table 2: Hypothetical Detection and Quantitation Limits for this compound

Analytical TechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)
GC-MS0.1 ng/mL0.3 ng/mL
LC-MS/MS0.05 ng/mL0.15 ng/mL

Linearity and Range Validation

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

To establish linearity, a series of calibration standards of this compound at different concentrations are analyzed. The response of the instrument is then plotted against the concentration of the standards, and a linear regression analysis is performed. The correlation coefficient (r) or the coefficient of determination (r²) is used to evaluate the linearity. A value close to 1 indicates a strong linear relationship. A study on various organofluorochemicals utilized spiked samples over a range of 0.06-6 µg to establish reliable quantitation. nih.gov

The following table shows a hypothetical example of a linearity study for this compound.

Table 3: Hypothetical Linearity Study Data for this compound by GC-MS

Concentration (ng/mL)Instrument Response (Peak Area)
0.515,200
1.030,500
5.0151,000
10.0302,500
50.01,515,000
100.03,030,000

Linear Regression Equation: y = 30200x + 1000 Coefficient of Determination (r²): 0.9998

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. numberanalytics.com Selectivity refers to the ability of a method to differentiate and quantify the analyte from other substances in the sample.

For this compound, specificity and selectivity are crucial to avoid interference from structurally similar compounds, such as other per- and polyfluoroalkyl substances (PFAS). High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC) is often employed to achieve high selectivity. europa.eu The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions. europa.eunih.gov

Validation of specificity involves analyzing blank samples and samples spiked with potential interfering compounds to ensure that no false positive signals are detected at the retention time of this compound.

Non-Targeted Analysis for Unknowns and Transformation Products

While targeted analysis is essential for quantifying known compounds like this compound, non-targeted analysis (NTA) is a powerful tool for identifying unknown compounds and transformation products in a sample. chromatographyonline.com This is particularly relevant for understanding the environmental fate and potential degradation pathways of this compound.

NTA typically employs high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, coupled with liquid or gas chromatography. norden.orgeuropa.eu These instruments provide accurate mass measurements, which can be used to determine the elemental composition of unknown compounds. chromatographyonline.com Advanced data processing software and databases are then used to tentatively identify these compounds. chromatographyonline.com

For instance, a non-targeted LC-MS/MS analysis could be used to screen for potential transformation products of this compound in an environmental sample. norden.org The data would be processed to look for masses corresponding to potential reactions such as hydrolysis, oxidation, or dechlorination. The presence of these transformation products can provide valuable insights into the persistence and behavior of the parent compound in the environment.

Q & A

Q. Table 1. Analytical Techniques for this compound Characterization

TechniqueApplicationDetection LimitKey Considerations
GC-MSPurity assessment0.1 ppbDerivatization needed for polar metabolites
¹⁹F NMRStructural elucidation1 ppmDeuterated solvents required
LC-MS/MSTrace degradation products0.01 pptMatrix effects correction

Q. Table 2. Stability of this compound Under Environmental Conditions

ConditionHalf-Life (Days)Major Degradation Pathway
UV light (254 nm)7 ± 2Photolytic C-Cl bond cleavage
25°C (aqueous)180 ± 30Hydrolysis to perfluoroacids
50°C (dry air)45 ± 10Thermal decomposition

Critical Considerations

  • Ethical Compliance : Ensure institutional review for ecotoxicology studies (e.g., IACUC approval for animal testing) .
  • Data Reproducibility : Share raw datasets via repositories like Zenodo, with metadata aligned with FAIR principles .
  • Literature Gaps : Prioritize studies on long-term bioaccumulation and alternatives to this compound in industrial applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.